2-amino-N-cyclohexyl-N-methylbenzamide
CAS No.: 73393-40-5
Cat. No.: VC21485110
Molecular Formula: C14H20N2O
Molecular Weight: 232.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73393-40-5 |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.32g/mol |
| IUPAC Name | 2-amino-N-cyclohexyl-N-methylbenzamide |
| Standard InChI | InChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3 |
| Standard InChI Key | HRHAAZQULBGFAE-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)C(=O)C2=CC=CC=C2N |
| Canonical SMILES | CN(C1CCCCC1)C(=O)C2=CC=CC=C2N |
Introduction
Chemical Identity and Structure
2-Amino-N-cyclohexyl-N-methylbenzamide, with the molecular formula C₁₄H₂₀N₂O, is an organic compound characterized by an amino group on the benzene ring and both cyclohexyl and methyl substituents on the amide nitrogen. The compound features a relatively simple but functionally diverse structure that makes it useful for various chemical applications .
Structural Characteristics
The compound contains several key functional groups:
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A primary amine (-NH₂) at the 2-position of the benzene ring
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An amide group (C=O) connecting the benzene ring to the nitrogen
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A cyclohexyl group and a methyl group attached to the amide nitrogen
This arrangement creates a molecule with interesting spatial and electronic properties. The compound's structure can be represented as shown in PubChem's chemical structure depiction, featuring a 2-aminophenyl ring connected to the N-cyclohexyl-N-methyl amide moiety .
Physical and Chemical Properties
2-Amino-N-cyclohexyl-N-methylbenzamide exhibits properties that make it relevant for research applications. Below is a comprehensive table of its physical and chemical properties.
The compound's moderate lipophilicity (XLogP3-AA of 3.1) suggests it would have reasonable permeability across biological membranes while maintaining some water solubility, properties that could be valuable in pharmaceutical research .
Nomenclature and Identifiers
2-Amino-N-cyclohexyl-N-methylbenzamide is known by several systematic names and identifiers that are important for database searching and regulatory documentation.
Systematic Nomenclature
The IUPAC name for this compound is 2-amino-N-cyclohexyl-N-methylbenzamide .
Identification Codes and Registry Numbers
These identifiers are crucial for unambiguous identification of the compound in scientific literature, databases, and regulatory contexts.
Applications and Research Significance
Related Compounds and Structural Significance
2-Amino-N-cyclohexyl-N-methylbenzamide belongs to a broader family of substituted benzamides. Several structurally related compounds appear in the search results:
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2-Amino-N-cyclohexyl-N-methylbenzylamine (CAS: 57365-08-9) - A reduced form where the amide is converted to an amine
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2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS: 70693-59-3) - A variant with a sulfonamide instead of an amide group
These structural relatives have their own applications, with 2-Amino-N-cyclohexyl-N-methylbenzylamine notably being identified as "Bromhexine Impurity C" in pharmaceutical contexts .
Comparison with Related Compounds
The following table compares key properties of 2-amino-N-cyclohexyl-N-methylbenzamide with its structural relatives:
These structural variations result in different physical properties and potential applications. The amine derivative (benzylamine) is known to be an impurity in the pharmaceutical agent bromhexine , while the sulfonamide derivative has been reported as a dye intermediate .
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